2,6-Dichloro-4-iodotoluene

Cross-Coupling Palladium Catalysis Oxidative Addition

Synthetic sequences requiring sequential aromatic diversification often fail with mono-halogenated analogs due to the poor oxidative addition of aryl chlorides. 2,6-Dichloro-4-iodotoluene solves this by providing a tri-halogenated scaffold with mechanistically differentiated C-I (fast) and C-Cl (latent) bonds for orthogonal, stepwise Pd-catalyzed functionalization. • Enables first-stage Suzuki, Sonogashira, or Negishi coupling at the iodine site under mild conditions, followed by second-stage coupling at chlorine positions. • Methyl group can be selectively oxidized to -COOH or -CH₂Br without affecting halide substituents, yielding tri-functionalized intermediates for SAR exploration. • Supplied at 98% purity with GC-MS verification and Certificates of Analysis; shipped under non-hazardous transport classification to simplify international logistics.

Molecular Formula C7H5Cl2I
Molecular Weight 286.92 g/mol
CAS No. 177167-52-1
Cat. No. B6289128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-iodotoluene
CAS177167-52-1
Molecular FormulaC7H5Cl2I
Molecular Weight286.92 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)I)Cl
InChIInChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
InChIKeyRIQUEWZYAUZWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-iodotoluene: A Tri-Halogenated Toluene Building Block


2,6-Dichloro-4-iodotoluene (IUPAC: 1,3-dichloro-5-iodo-2-methylbenzene) is a tri-halogenated aromatic building block with the molecular formula C₇H₅Cl₂I and a molecular weight of 286.93 g/mol [1]. Its substitution pattern features two chlorine atoms at the 2- and 6-positions (ortho to the methyl group) and a single iodine atom at the 4-position (para to the methyl group). This arrangement creates a chemically differentiated scaffold where the C–I bond serves as a superior leaving group for palladium-catalyzed cross-coupling, while the two C–Cl bonds remain intact, enabling sequential, site-selective functionalization strategies that are not possible with mono-halogenated or symmetrically halogenated toluene analogs [2].

2,6-Dichloro-4-iodotoluene: Why Analogs Fall Short


Replacing 2,6-dichloro-4-iodotoluene with a structurally similar analog introduces substantial risks of synthetic failure or increased step count. Mono-halogenated toluenes such as 4-iodotoluene (CAS 624-31-7) offer only a single coupling handle; 2,6-dichlorotoluene (CAS 118-69-4) lacks the reactive iodine site entirely and requires more forcing conditions for cross-coupling due to the inherently slower oxidative addition of aryl chlorides to Pd(0) [1]. The non-methylated analog 1,3-dichloro-5-iodobenzene (CAS 3032-81-3) eliminates the opportunity for benzylic functionalization of the methyl group. Furthermore, the 2,6-dichloro substitution pattern sterically shields the methyl-bearing position and electronically deactivates the ring in a manner distinct from other dichloro positional isomers, affecting both metallation regioselectivity and subsequent coupling outcomes [2].

2,6-Dichloro-4-iodotoluene: Evidence-Based Differentiation


Oxidative Addition: Iodoarene vs. Chloroarene

In palladium-catalyzed cross-coupling, the iodine substituent on 2,6-dichloro-4-iodotoluene provides a fundamental kinetic advantage over the chlorine atoms present on analogs such as 2,6-dichlorotoluene (CAS 118-69-4). Oxidative addition of iodobenzene to the Pd(0) complex [Pd(Q-phos-tol)₂] proceeds via an irreversible associative mechanism, whereas chlorobenzene requires reversible phosphine dissociation followed by rate-limiting oxidative addition [1]. This mechanistic distinction translates to faster, more efficient coupling at the iodine site under milder conditions, while both chlorine atoms remain intact for subsequent transformations. Aryl chlorides are generally recognized as less reactive coupling partners due to the stronger C–Cl bond [2].

Cross-Coupling Palladium Catalysis Oxidative Addition

Regioselective Lithiation/Carboxylation Reactivity

In a systematic study of nine 1,3-dichlorobenzene congeners by Schlosser et al., 1,3-dichloro-5-iodo-2-methylbenzene (2,6-dichloro-4-iodotoluene) was subjected to lithiation with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by carboxylation, yielding the corresponding carboxylic acid in approximately 91% yield [1]. This result places the compound among the higher-yielding substrates in the congener series. In contrast, the non-iodinated analog 2,6-dichlorotoluene (CAS 118-69-4) was also evaluated in the same study, highlighting how the iodine substituent influences the electronic environment and thus the regiochemical outcome of metalation at the chlorine-adjacent 4-position.

Organolithium Chemistry Regioselectivity Carboxylation

Methyl Substitution Pattern Differentiation

2,6-Dichloro-4-iodotoluene possesses a methyl substituent at the 1-position that is absent in the closely related building block 1,3-dichloro-5-iodobenzene (CAS 3032-81-3). The methyl group provides a chemically distinct handle for benzylic oxidation, bromination, or deprotonation, enabling synthetic transformations that the non-methylated analog cannot undergo without additional steps. The Computed XLogP3-AA value for 2,6-dichloro-4-iodotoluene is 4.2, reflecting enhanced lipophilicity compared to 1,3-dichloro-5-iodobenzene (XLogP3-AA approximately 3.5), which may influence partitioning behavior in biphasic reaction systems or preparative chromatography [1]. The boiling point of 2,6-dichloro-4-iodotoluene is predicted at 273.8 ± 35.0 °C with a density of 1.891 ± 0.06 g/cm³ .

Building Block Benzylic Functionalization Synthetic Intermediate

Commercial Availability & Purity Grades

Multiple vendors supply 2,6-dichloro-4-iodotoluene at distinct purity grades. AKSci offers the compound at 95% minimum purity (Catalog 1728CP) with storage at room temperature and non-hazardous DOT/IATA transport classification . Leyan (China) and CymitQuimica/Fluorochem supply the compound at 98% purity . Sigma-Aldrich/Merck lists the compound via AOBchem with 95% purity, solid physical form, and country of origin China . In contrast, the non-methylated analog 1,3-dichloro-5-iodobenzene is typically supplied at 97% purity by vendors such as Aromsyn , indicating slightly different quality control benchmarks across the analog space. A verified GC-MS spectrum is available in the Wiley Registry of Mass Spectral Data 2023 for identity confirmation [1].

Procurement Purity Specification Vendor Comparison

2,6-Dichloro-4-iodotoluene: Optimal Use Cases


Sequential Chemoselective Cross-Coupling

2,6-Dichloro-4-iodotoluene is optimally deployed when a synthetic sequence requires first-stage Suzuki, Sonogashira, or Negishi coupling at the iodine site under mild Pd catalysis, followed by a second-stage coupling at one or both chlorine positions using more forcing conditions or alternative catalytic systems. This sequential strategy exploits the mechanistic differentiation between Ar–I and Ar–Cl oxidative addition established by Hartwig et al. [1] and enables the rapid generation of diversely substituted biaryl or alkyne-linked scaffolds for structure-activity relationship (SAR) studies.

Benzoic Acid Synthesis via Lithiation/Carboxylation

The Schlosser group demonstrated that 1,3-dichloro-5-iodo-2-methylbenzene undergoes lithiation at the chlorine-adjacent 4-position with LiTMP, followed by carboxylation to afford the corresponding benzoic acid derivative in ~91% yield [2]. This route provides access to 3,5-dichloro-4-methylbenzoic acid derivatives that serve as intermediates for agrochemical active ingredients and specialty polymers, with the iodine substituent remaining available for subsequent cross-coupling or remaining as a spectroscopically active handle.

Orthogonal Benzylic Methyl Functionalization

The methyl group of 2,6-dichloro-4-iodotoluene can be selectively oxidized to the corresponding carboxylic acid or benzylic bromide without affecting the aryl iodide or chloride substituents. This orthogonal reactivity, unavailable in the non-methylated analog 1,3-dichloro-5-iodobenzene (CAS 3032-81-3), allows the construction of tri-functionalized benzene derivatives where the carboxylic acid, aryl iodide, and aryl chloride each serve as distinct synthetic handles [3]. This strategy is particularly valuable for the synthesis of pharmaceutical intermediates requiring three points of sequential diversification.

QC-Verified Procurement for GMP Synthesis

For process chemistry groups transitioning from discovery to preclinical supply, the availability of 2,6-dichloro-4-iodotoluene at 98% purity with GC-MS spectral verification from the Wiley Registry [4] and certificates of analysis from vendors such as AKSci provides the traceability and purity documentation required for reproducible multi-step syntheses. The non-hazardous transport classification simplifies international procurement logistics compared to certain other halogenated aromatic intermediates.

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